molecular formula C10H13BrO B108114 Benzyl 3-bromopropyl ether CAS No. 54314-84-0

Benzyl 3-bromopropyl ether

Cat. No.: B108114
CAS No.: 54314-84-0
M. Wt: 229.11 g/mol
InChI Key: PSUXTZLDBVEZTD-UHFFFAOYSA-N
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Description

Benzyl 3-bromopropyl ether is an ether.

Scientific Research Applications

Radical Addition and Substitution

  • Benzyl 3-bromopropyl ether is used in radical addition–substitution sequences. For example, benzyl bromoacetate was treated with 3-butenylgallium dichloride in ether, with Et3B as a radical initiator, to yield benzyl 3-cyclopropylpropanoate (Usugi et al., 2002).

Hydroxyl Protecting Groups

  • Substituted benzyl ethers, like this compound, are studied for their potential as hydroxyl protecting groups, capable of withstanding radical brominating conditions (Liotta et al., 1997).

Isomerization and Intramolecular Ipso Substitution

  • This compound undergoes radical isomerization via intramolecular ipso substitution of aryl ethers, converting bromopropyl aryl ethers to 3-arylpropanols under standard radical generating conditions (Eun et al., 1993).

Asymmetric Synthesis

  • This compound plays a role in the stereoselective synthesis of asymmetric benzylic centers, such as in derivatives of 5-C-phenyl-d-gluco-pentose and 5-C-phenyl-l-ido-pentose (Inch, 1967).

Synthesis in Phase Transfer Catalytic Systems

  • Its use in phase transfer catalytic systems, particularly in the synthesis of symmetrical ethers like dibenzyl ether, has been studied (Jin et al., 2003).

Differential Acetylative Deprotection

  • This compound is also involved in the differential acetylative cleavage of phenylmethyl ether, offering advantages in waste minimization and atom economy (Chakraborti & Chankeshwara, 2009).

Safety and Hazards

Benzyl 3-bromopropyl ether is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Benzyl 3-bromopropyl ether is a chemical compound with the molecular formula C10H13BrO It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds often act through nucleophilic substitution reactions, where the bromine atom can be replaced by other groups . This allows the compound to form covalent bonds with its targets, potentially altering their function.

Biochemical Pathways

It has been used in the synthesis of various complex molecules , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

Its physical properties such as a boiling point of 130-132 °c/8 mmhg and a density of 1298 g/mL at 25 °C suggest that it may have significant bioavailability .

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects at high concentrations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemical species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

Properties

IUPAC Name

3-bromopropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUXTZLDBVEZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379794
Record name Benzyl 3-bromopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54314-84-0
Record name Benzyl 3-bromopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54314-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-bromopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the Grignard reagent prepared from bromobenzene (46.3 g., 0.294 mole) and magnesium (7.15 g., 0.294 mole) in ether (150 ml.) is added, dropwise over one hour at 0°, a solution of 3-chloromethoxy-1-bromopropane (55.0 g., 0.294 mole) in ether (50 ml.). The resulting solution is stirred at 25° for 16 hours, then heated at reflux for 1/4 hour, cooled to 0° and cautiously treated with ice water (200 ml.) with vigorous stirring. After separating the phases, the aqueous layer is extracted with ether (200 ml.). The combined organic extract is washed with water, 5% potassium carbonate, water and saturated brine, dried over sodium sulfate and evaporated in vacuo leaving a pale yellow oil (64.4 g., 96%) which is distilled to provide the title compound as a colorless liquid (92% recovery), b.p. 140°-141°/14 mm.; pmr (CDCl3)δ2.12 (2H,p), 3.51 (2H,t), 3.60 (2H,t), 4.50 (2H,t) and 7.31 (5H,s).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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